molecular formula C6H2BrClN2 B1381419 6-Bromo-5-chloropicolinonitrile CAS No. 1256823-45-6

6-Bromo-5-chloropicolinonitrile

Cat. No. B1381419
M. Wt: 217.45 g/mol
InChI Key: DMBIJVCYMWYFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-chloropicolinonitrile is an organic compound with the molecular weight of 217.45 . It belongs to the class of pyridine derivatives, which are widely used in medicinal chemistry, agrochemistry, and material science.


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-5-chloro-2-pyridinecarbonitrile . The InChI code is 1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . .

Scientific Research Applications

  • General Information

    • “6-Bromo-5-chloropicolinonitrile” is a chemical compound with the CAS Number: 1256823-45-6 .
    • It has a molecular weight of 217.45 .
    • This compound is typically stored at room temperature .
  • Potential Applications

    • This compound can be used as a pharmaceutical intermediate .
    • It can be used in laboratory research and in the synthesis process of chemical medicine .
  • Pharmaceutical Synthesis

    • This compound can be used as a pharmaceutical intermediate . It can be used in the synthesis process of chemical medicine .
  • Laboratory Research

    • It can be used in laboratory research .
  • Negishi Coupling Reaction

    • It can be used as a substrate in a Negishi coupling reaction with an arylzinc halide catalyzed by Pd-NHC .
  • Pharmaceutical Synthesis : It can be used as a pharmaceutical intermediate . It can be used in the synthesis process of chemical medicine .
  • Laboratory Research : It can be used in laboratory research .
  • Negishi Coupling Reaction : It can be used as a substrate in a Negishi coupling reaction with an arylzinc halide catalyzed by Pd-NHC .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBIJVCYMWYFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloropicolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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